molecular formula C8H7F2NO2 B6154619 2-amino-6-(difluoromethyl)benzoic acid CAS No. 1654011-33-2

2-amino-6-(difluoromethyl)benzoic acid

Cat. No.: B6154619
CAS No.: 1654011-33-2
M. Wt: 187.1
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Description

2-amino-6-(difluoromethyl)benzoic acid: is an organic compound characterized by the presence of an amino group at the second position and a difluoromethyl group at the sixth position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(difluoromethyl)benzoic acid can be achieved through several methodsThis can be done using difluorocarbene reagents or other difluoromethylating agents under specific conditions . The amino group can be introduced through nitration followed by reduction or direct amination reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes, often utilizing metal-based catalysts to enhance reaction efficiency and yield . The choice of reagents and conditions is optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-amino-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-amino-6-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .

Properties

CAS No.

1654011-33-2

Molecular Formula

C8H7F2NO2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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